molecular formula C22H22BrN3O B237481 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

カタログ番号 B237481
分子量: 424.3 g/mol
InChIキー: WIDYWTGCBPGGNJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the intracellular signaling pathway of cytokines. BMS-986165 has shown significant potential in the treatment of various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

作用機序

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide exerts its therapeutic effects by selectively inhibiting TYK2, which is a key mediator of cytokine signaling. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide inhibits the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons. In vivo studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus. Clinical trials have also demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is well-tolerated and has a favorable safety profile.

実験室実験の利点と制限

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in cytokine signaling. 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has also been shown to be effective in animal models of autoimmune diseases, which makes it a promising candidate for further preclinical and clinical development.
One limitation of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is that it is a small molecule inhibitor, which may limit its efficacy in certain disease settings. Additionally, the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans are still being studied.

将来の方向性

There are several future directions for the development of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the combination of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans.

合成法

The synthesis of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 5-bromo-1-naphthoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline to yield the desired product, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide.

科学的研究の応用

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide selectively inhibits TYK2 with high potency and specificity. In vivo studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide effectively reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus.

特性

製品名

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

分子式

C22H22BrN3O

分子量

424.3 g/mol

IUPAC名

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H22BrN3O/c1-25-12-14-26(15-13-25)21-11-3-2-10-20(21)24-22(27)18-8-4-7-17-16(18)6-5-9-19(17)23/h2-11H,12-15H2,1H3,(H,24,27)

InChIキー

WIDYWTGCBPGGNJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

正規SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。